N-butyl-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-butyl-1-oxo-1H-isothiochromene-3-carboxamide: is a heterocyclic compound belonging to the isothiochromene family
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2-benzofuran-1(3H)-one (phthalide): The synthesis of 1-oxo-1H-isothiochromenes can be achieved from 2-benzofuran-1(3H)-one. The process involves bromination of 6-chloro- and 6-bromo-2-benzofuran-1(3H)-ones, followed by hydrolysis to form 5-chloro- or 5-bromo-2-formylbenzoic acids.
From ortho-formylbenzoic acids: Another method involves the reaction of ortho-formylbenzoic acids with rhodanine, followed by recyclization in a basic medium.
Industrial Production Methods: Industrial production methods for N-butyl-1-oxo-1H-isothiochromene-3-carboxamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-butyl-1-oxo-1H-isothiochromene-3-carboxamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the isothiochromene ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: N-butyl-1-oxo-1H-isothiochromene-3-carboxamide is used as a building block in organic synthesis to create complex molecules with potential biological activity .
Biology: The compound and its derivatives exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications, particularly in the treatment of infectious diseases and cancer .
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-butyl-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
- 1-oxo-1H-isothiochromene-3-carboxylic acid
- 1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide
- 1-oxo-1H-isothiochromene-3-carboxylate
Comparison: N-butyl-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its N-butyl substituent, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C14H15NO2S |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-butyl-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C14H15NO2S/c1-2-3-8-15-13(16)12-9-10-6-4-5-7-11(10)14(17)18-12/h4-7,9H,2-3,8H2,1H3,(H,15,16) |
InChI Key |
KCFCUVLTMZVDQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=CC=CC=C2C(=O)S1 |
Origin of Product |
United States |
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